N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE
Overview
Description
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular structure includes a benzamide core with specific substituents that contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 3,5-dimethylphenylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,5-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE: Similar structure but lacks the trifluoroethoxy group.
N~1~-(3,5-DIMETHYLPHENYL)-4-ETHOXYBENZAMIDE: Similar structure with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12-7-13(2)9-16(8-12)22-17(23)15-5-3-14(4-6-15)10-24-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPKADDSJSPDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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